molecular formula C12H9NO B15070941 1-Cyanonaphthalene-8-methanol

1-Cyanonaphthalene-8-methanol

Katalognummer: B15070941
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: ZVVRMCKSAQGLGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyanonaphthalene-8-methanol is an organic compound with the molecular formula C12H9NO It is a derivative of naphthalene, featuring a cyano group (-CN) at the first position and a hydroxymethyl group (-CH2OH) at the eighth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-8-methanol can be synthesized through several methods. One common approach involves the reaction of 1-cyanonaphthalene with formaldehyde under basic conditions to introduce the hydroxymethyl group at the eighth position. The reaction typically requires a catalyst such as sodium hydroxide and is carried out in an aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyanonaphthalene-8-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Cyanonaphthalene-8-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-cyanonaphthalene-8-methanol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo further chemical modifications. These interactions and modifications can influence the compound’s biological activity and its ability to interact with specific enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Cyanonaphthalene-8-methanol is unique due to the presence of both the cyano and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups make it a valuable compound for synthetic chemistry and various research fields .

Eigenschaften

Molekularformel

C12H9NO

Molekulargewicht

183.21 g/mol

IUPAC-Name

8-(hydroxymethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H9NO/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,14H,8H2

InChI-Schlüssel

ZVVRMCKSAQGLGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.